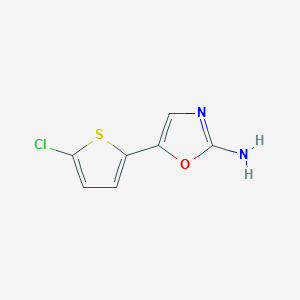

5-(5-Chlorothiophen-2-yl)oxazol-2-amine

Description

Significance of Heterocyclic Scaffolds in Advanced Chemical Biology and Medicinal Chemistry Research

Heterocyclic compounds are fundamental to the field of medicinal chemistry, with a vast majority of new drugs containing at least one heterocyclic ring. researchgate.netsciencescholar.us Their structural diversity and ability to participate in a wide range of non-covalent interactions, such as hydrogen bonding and pi-pi stacking, make them ideal scaffolds for designing molecules that can selectively interact with biological targets like enzymes and receptors. tandfonline.com The incorporation of heteroatoms (e.g., nitrogen, oxygen, sulfur) into cyclic structures imparts unique physicochemical properties, including polarity, solubility, and metabolic stability, which are critical for the development of effective therapeutic agents. nih.gov

The oxazole (B20620) nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.govd-nb.infomuseonaturalistico.it The versatility of the oxazole ring allows for substitutions at various positions, enabling the fine-tuning of its biological profile. nih.gov The nitrogen and oxygen atoms within the ring can act as hydrogen bond acceptors, facilitating interactions with biological macromolecules. The stability of the oxazole ring under physiological conditions also contributes to its prevalence in drug design. nih.gov

Table 1: Examples of Biological Activities of Oxazole Derivatives

| Biological Activity | Reference Compound Class | Key Structural Features |

|---|---|---|

| Antimicrobial | Substituted 2-aminooxazoles | Presence of an amino group and varied substitutions on the oxazole ring. |

| Anticancer | Tri-substituted oxazoles | Aromatic and heterocyclic substituents at the 2, 4, and 5 positions. |

This table is generated based on information from various sources discussing the biological activities of oxazole derivatives.

The introduction of halogen atoms, particularly chlorine, into a thiophene (B33073) ring is a common strategy in drug design to modulate a compound's properties. nih.gov Halogenation can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to its target. acs.orgresearchgate.net The chlorine atom on the thiophene ring in 5-(5-Chlorothiophen-2-yl)oxazol-2-amine can influence the electronic distribution of the entire molecule and may participate in halogen bonding, a specific type of non-covalent interaction that has been increasingly recognized for its importance in protein-ligand binding. acs.org Furthermore, the presence of a halogen can block sites of metabolism, thereby increasing the compound's bioavailability and duration of action. nih.gov

Rationale for Investigating this compound as a Mechanistic Research Probe

The unique structural amalgamation of a 2-aminooxazole and a 5-chlorothiophene in this compound provides a strong rationale for its investigation as a mechanistic research probe. The 2-aminooxazole moiety is a known pharmacophore that can mimic or interfere with the interactions of endogenous molecules in biological systems. The 5-chlorothiophene portion, with its specific electronic and steric properties, can confer selectivity and potency. This compound could potentially be used to investigate the active sites of enzymes or receptors, where the individual moieties can engage in specific interactions. For example, the amino group could act as a hydrogen bond donor, the oxazole and thiophene rings could participate in hydrophobic and pi-stacking interactions, and the chlorine atom could form halogen bonds. By studying the biological effects of this molecule, researchers can gain insights into the structural requirements for binding to specific targets and elucidate the mechanisms of action of related compounds.

Historical Context of Related Chemical Entity Research and Development

The development of hybrid molecules like this compound is built upon a rich history of advancements in the synthesis and understanding of its constituent heterocyclic systems.

The synthesis of the oxazole ring has evolved significantly since its first preparation. nih.gov Early methods often required harsh conditions and had limited substrate scope. Over the years, a variety of more efficient and versatile synthetic routes have been developed.

Table 2: Key Methodologies in Oxazole Synthesis

| Synthesis Method | Description | Key Features |

|---|---|---|

| Robinson-Gabriel Synthesis | Involves the cyclization of 2-acylamino ketones. | A classic and widely used method. |

| Van Leusen Reaction | A one-pot synthesis from aldehydes and tosylmethyl isocyanide (TosMIC). nih.gov | Mild reaction conditions and good yields for 5-substituted oxazoles. nih.gov |

| Fischer Oxazole Synthesis | Reaction of cyanohydrins and aldehydes. | A traditional method for synthesizing 2,5-disubstituted oxazoles. |

| Bredereck Reaction | Synthesis from α-haloketones and formamide. | Useful for the preparation of 2,4,5-trisubstituted oxazoles. |

This table is generated based on a review of common and modern oxazole synthesis methodologies. tandfonline.comnih.govresearchgate.netijpsonline.com

Thiophene chemistry has also seen remarkable progress, moving from classical condensation reactions to modern cross-coupling and direct functionalization methods. mdpi.comresearchgate.net These advancements have made it possible to synthesize a wide array of substituted thiophenes with high precision and efficiency. bohrium.comresearchgate.net Metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, have become indispensable tools for creating carbon-carbon bonds on the thiophene ring. nih.gov More recently, direct C-H functionalization reactions have emerged as a more atom-economical and environmentally friendly approach to introduce substituents onto the thiophene core. mdpi.com These methods have been crucial for the synthesis of complex thiophene-containing molecules, including halogenated derivatives that are important in materials science and medicinal chemistry. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C7H5ClN2OS |

|---|---|

Molecular Weight |

200.65 g/mol |

IUPAC Name |

5-(5-chlorothiophen-2-yl)-1,3-oxazol-2-amine |

InChI |

InChI=1S/C7H5ClN2OS/c8-6-2-1-5(12-6)4-3-10-7(9)11-4/h1-3H,(H2,9,10) |

InChI Key |

PDVMYZHWMOKONC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Cl)C2=CN=C(O2)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 5 5 Chlorothiophen 2 Yl Oxazol 2 Amine

Development of Novel Synthetic Routes to 5-(5-Chlorothiophen-2-yl)oxazol-2-amine

The development of novel synthetic routes for this compound would focus on improving efficiency, sustainability, and yield.

The optimization of a multi-step synthesis is crucial for making a synthetic route practical and scalable. researchgate.net Key parameters for optimization include the choice of catalysts, solvents, reaction temperatures, and purification methods.

For the synthesis of the 5-chlorothiophene precursor, the Vilsmeier-Haack reaction to produce 5-chlorothiophene-2-carboxaldehyde from 2-chlorothiophene (B1346680) can be optimized by carefully controlling the stoichiometry of phosphorus oxychloride and dimethylformamide, as well as the reaction temperature. wikipedia.orggoogle.com

For the formation of the oxazole (B20620) ring, the Van Leusen oxazole synthesis, which utilizes Tosylmethyl isocyanide (TosMIC), is a powerful method. nih.gov The yield of this reaction can be enhanced by the choice of base and solvent. The use of ionic liquids as solvents has been shown to improve yields in some cases. nih.gov

Table 1: Hypothetical Optimization of a Key Coupling Step

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | Toluene | 100 | 65 |

| 2 | Pd(dppf)Cl₂ | Dioxane | 100 | 78 |

| 3 | Pd(OAc)₂ / SPhos | Toluene/H₂O | 110 | 85 |

| 4 | NiCl₂(dppp) | THF | 60 | 72 |

One-pot reactions and domino (or cascade) processes offer significant advantages in terms of efficiency and sustainability by reducing the number of workup and purification steps. researchgate.net For the synthesis of this compound, a one-pot procedure could involve the reaction of 5-chlorothiophene-2-carboxaldehyde with TosMIC and a source of ammonia, such as ammonium (B1175870) acetate (B1210297), to directly form the target molecule.

Another potential domino process could start from an α-haloketone derived from 5-chlorothiophene. This intermediate could react with urea (B33335) or cyanamide (B42294) in a single step to form the 2-aminooxazole ring system. Such multicomponent reactions are highly sought after in modern organic synthesis. rsc.org

The principles of green chemistry aim to reduce the environmental impact of chemical processes. numberanalytics.comfrontiersin.orgresearchgate.net For the synthesis of this compound, several green approaches can be considered.

Alternative Solvents: The use of greener solvents such as water, ethanol, or supercritical fluids can replace hazardous organic solvents like dichloromethane (B109758) or dimethylformamide. numberanalytics.com Ionic liquids and deep eutectic solvents are also emerging as environmentally benign reaction media. numberanalytics.com

Catalysis: The use of heterogeneous catalysts that can be easily recovered and reused is a key aspect of green chemistry. For coupling reactions, palladium or copper nanoparticles supported on a solid matrix could be employed.

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.in Ball milling is another energy-efficient technique that can promote solvent-free reactions. tandfonline.com

Table 2: Comparison of Conventional vs. Green Synthetic Approaches

| Parameter | Conventional Method | Green Alternative |

|---|---|---|

| Solvent | Dichloromethane, DMF | Water, Ethanol, Ionic Liquids |

| Catalyst | Homogeneous Pd catalyst | Heterogeneous supported Pd catalyst |

| Energy Source | Oil bath (reflux) | Microwave irradiation, Ball milling |

| Reaction Time | 12-24 hours | 10-30 minutes (Microwave) |

Mechanistic Elucidation of Critical Reaction Steps

The synthesis of this compound, while not extensively detailed in publicly available literature for this specific molecule, can be understood by examining established methodologies for the formation of similar 2-aminooxazoles and thiophene-containing heterocycles. Key synthetic routes likely involve the construction of the oxazole ring from a thiophene-derived precursor. One of the most prominent methods for oxazole synthesis is the Van Leusen reaction, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govnih.govorganic-chemistry.org

Investigation of Reaction Intermediates and Transition States

In the context of a plausible Van Leusen synthesis of the title compound, the reaction would commence with the deprotonation of TosMIC by a base to form a nucleophilic intermediate. This intermediate would then attack the carbonyl carbon of 5-chloro-2-thiophenecarboxaldehyde. The resulting adduct would subsequently undergo an intramolecular cyclization, forming an oxazoline (B21484) intermediate. wikipedia.orgnih.gov The final step involves the elimination of p-toluenesulfinic acid to yield the aromatic oxazole ring.

Computational studies on the Van Leusen reaction mechanism for similar aldehydes have provided insights into the transition states of these steps. The initial nucleophilic attack and the subsequent cyclization are generally considered to be the key bond-forming events. The transition state for the cyclization step likely involves a five-membered ring structure where the oxygen of the former carbonyl group attacks the isocyanide carbon. The stability of these intermediates and the energy barriers of the transition states are influenced by the electronic nature of the substituents on the aldehyde. In the case of 5-chloro-2-thiophenecarboxaldehyde, the electron-withdrawing nature of the chlorine atom and the thiophene (B33073) ring would influence the reactivity of the carbonyl group.

Table 1: Plausible Intermediates in the Van Leusen Synthesis of this compound

| Step | Intermediate | Description |

| 1 | TosMIC Anion | The deprotonated form of tosylmethyl isocyanide, acting as the primary nucleophile. |

| 2 | Aldehyde Adduct | The product of the nucleophilic attack of the TosMIC anion on 5-chloro-2-thiophenecarboxaldehyde. |

| 3 | Oxazoline Intermediate | Formed via intramolecular cyclization of the aldehyde adduct. |

| 4 | Final Product | Aromatization through the elimination of p-toluenesulfinic acid. |

Stereochemical Aspects of Compound Formation (if applicable)

The parent compound, this compound, is achiral. Therefore, stereochemical considerations are not applicable to its direct synthesis. However, the introduction of chiral centers through the modification of the core structure would necessitate stereoselective synthetic strategies.

For instance, if a chiral substituent were to be introduced at the 4-position of the oxazole ring or on a side chain attached to the 2-amino group, chiral synthesis methodologies would be crucial. The synthesis of chiral bis(oxazolinyl)thiophenes has been reported, demonstrating that stereocontrol in the formation of thiophene-oxazole systems is achievable. nih.gov Such syntheses often employ chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction. In a hypothetical stereoselective synthesis of a derivative of this compound, a chiral base or a chiral phase-transfer catalyst could be employed during the oxazole ring formation to induce enantioselectivity.

Design and Synthesis of Structural Analogues and Derivatives

The structural framework of this compound offers multiple avenues for modification to explore structure-activity relationships and develop novel chemical probes.

Modification of the Oxazole Ring System

The 2-aminooxazole core is a key pharmacophore, and its modification can significantly impact biological activity.

N-Alkylation and N-Arylation of the 2-Amino Group: The primary amine at the C2 position is a prime site for functionalization. Standard N-alkylation or N-arylation reactions, such as reductive amination or palladium-catalyzed cross-coupling reactions, could be employed to introduce a variety of substituents. rsc.org This would allow for the exploration of the steric and electronic requirements of potential binding partners.

Modification at the C4 Position: The C4 position of the oxazole ring is another site for potential modification. While direct functionalization of this position on the pre-formed heterocycle can be challenging, synthetic strategies that build the oxazole ring with a pre-installed substituent at C4 are feasible. For example, using a substituted TosMIC derivative in a Van Leusen-type reaction could introduce functionality at this position.

Ring Transformation Reactions: The oxazole ring itself can undergo rearrangement or transformation reactions under specific conditions. For instance, treatment with certain nucleophiles could potentially lead to ring-opening and subsequent recyclization to form other heterocyclic systems, such as thiazolines. researchgate.net

Functionalization at the Thiophene Moiety

The thiophene ring provides another handle for structural diversification. Thiophenes are known to undergo electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. rsc.org

Electrophilic Aromatic Substitution: The position on the thiophene ring ortho to the sulfur and meta to the oxazole group (C3 position) would be the most likely site for electrophilic attack. Halogenation, nitration, or Friedel-Crafts acylation could potentially be achieved under carefully controlled conditions to introduce new functional groups.

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom at the C5 position of the thiophene ring is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. nih.gov This would enable the introduction of a wide array of aryl, heteroaryl, or alkynyl groups, significantly expanding the chemical space of the derivatives.

Table 2: Potential Functionalization Strategies for the Thiophene Moiety

| Reaction Type | Position | Reagents and Conditions | Potential Substituents |

| Suzuki Coupling | C5 | Arylboronic acid, Pd catalyst, base | Aryl, Heteroaryl |

| Stille Coupling | C5 | Organostannane, Pd catalyst | Alkyl, Aryl, Vinyl |

| Sonogashira Coupling | C5 | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl |

| Buchwald-Hartwig Amination | C5 | Amine, Pd catalyst, base | Amino |

| Halogenation | C3/C4 | NBS, NCS, I2 | Br, Cl, I |

Side Chain Diversity and Linker Modifications for Research Probes

To investigate the biological targets and mechanism of action of this compound, the development of chemical probes is essential. This involves the introduction of reporter groups such as biotin, fluorescent dyes, or photoaffinity labels via appropriate linkers.

Biotinylated Probes: A common strategy for target identification is the use of biotinylated probes for affinity purification. A linker, typically a polyethylene (B3416737) glycol (PEG) chain of varying length, can be attached to the 2-amino group of the oxazole ring. The other end of the linker would be functionalized with biotin. The synthesis would involve the reaction of an activated biotin-linker conjugate with the 2-amino group. nih.govresearchgate.net

Fluorescent Probes: To visualize the cellular localization of the compound, a fluorescent probe can be synthesized. A fluorophore, such as a rhodamine or fluorescein (B123965) derivative, can be attached to the molecule, again typically at the 2-amino position through a linker. The choice of linker is crucial to ensure that the fluorophore does not interfere with the biological activity of the parent compound. The synthesis of fluorescent probes based on thiophene-containing scaffolds has been reported and could be adapted for this purpose. nrochemistry.com

Photoaffinity Probes: For covalent labeling of biological targets, photoaffinity probes are invaluable. These probes contain a photoreactive group, such as a benzophenone (B1666685) or an aryl azide, which upon irradiation with UV light, forms a covalent bond with nearby molecules. This group could be incorporated into a side chain attached to the 2-amino group or potentially at the C5 position of the thiophene ring via a cross-coupling reaction. The design and synthesis of such probes require careful consideration of the placement of the photoreactive group to ensure efficient cross-linking with the target protein. nih.gov

Theoretical and Computational Investigations of 5 5 Chlorothiophen 2 Yl Oxazol 2 Amine

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical methods are employed to elucidate the fundamental electronic characteristics of a molecule. These calculations are crucial for understanding molecular stability, reactivity, and spectroscopic properties. For 5-(5-Chlorothiophen-2-yl)oxazol-2-amine, density functional theory (DFT) is a common and effective method for this purpose.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be distributed over the electron-rich thiophene (B33073) and oxazole (B20620) ring systems, as well as the amino group. The LUMO, conversely, would likely be located over the heterocyclic rings, influenced by the electron-withdrawing chloro-substituent. The calculated energies of these orbitals and the resulting energy gap allow for the prediction of the molecule's reactivity towards other species.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound This table is illustrative and shows the type of data generated from a typical FMO analysis.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.45 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

Global reactivity descriptors, derived from HOMO and LUMO energies, further quantify the molecule's chemical behavior.

Charge Distribution and Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic reactions. nih.gov The MEP illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Red regions indicate negative electrostatic potential, signifying electron-rich areas that are susceptible to electrophilic attack. Blue regions denote positive potential, indicating electron-poor areas prone to nucleophilic attack, while green areas represent neutral potential. nih.gov

In the MEP map of this compound, negative potential (red) is anticipated around the electronegative nitrogen and oxygen atoms of the oxazole ring and the sulfur atom of the thiophene ring. These sites represent likely locations for hydrogen bonding and interactions with electrophiles. Conversely, positive potential (blue) is expected around the hydrogen atoms of the amine group, highlighting their potential as hydrogen bond donors.

Conformational Landscape Exploration and Energetic Minima

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis is performed to identify the most stable, low-energy conformations of a molecule. For this compound, a key degree of freedom is the rotation around the single bond connecting the thiophene and oxazole rings.

A potential energy surface scan can be performed by systematically rotating this dihedral angle and calculating the energy at each step. This process reveals the energetic minima, corresponding to the most stable conformers, and the energy barriers separating them. The global minimum represents the most probable conformation of the molecule in its ground state. Factors influencing the conformational preference include steric hindrance between the rings and electronic interactions such as conjugation.

Molecular Modeling for Ligand-Target Interaction Studies (Non-Clinical)

Molecular modeling techniques are instrumental in predicting how a small molecule, or ligand, might interact with a biological macromolecule, such as a protein. These non-clinical, in silico methods help prioritize compounds for further experimental testing.

In Silico Screening for Putative Biological Targets

In silico screening is a computational approach used to search large databases of biological targets to identify proteins that may bind to the molecule of interest. mdpi.com Techniques like reverse docking or pharmacophore-based screening can be used to propose putative targets for this compound. Given that heterocyclic scaffolds containing thiophene and oxazole are present in many biologically active compounds, this molecule could potentially interact with a range of protein families. nih.gov

Structural motifs within the molecule can suggest potential target classes. For instance, similar structures have been investigated for their roles as inhibitors of enzymes like kinases, or as agents targeting pathways involved in cell proliferation. An in silico screening campaign would compare the structure of this compound against a library of protein binding sites to identify potential matches based on shape and chemical complementarity.

Molecular Docking Simulations and Binding Mode Prediction

Once putative targets are identified, molecular docking is used to predict the preferred binding orientation of the ligand within the protein's active site and to estimate the strength of the interaction. mdpi.com This computational technique models the ligand and protein as a complex and calculates a scoring function to rank potential binding poses, with lower binding energy values typically indicating a more favorable interaction.

For example, if a specific kinase were identified as a putative target, this compound would be docked into its ATP-binding site. The simulation would predict a binding mode, detailing key interactions such as:

Hydrogen bonds: The amine group and the oxazole nitrogen could act as hydrogen bond donors and acceptors with amino acid residues in the binding pocket.

Hydrophobic interactions: The thiophene ring could engage in hydrophobic interactions with nonpolar residues.

Halogen bonds: The chlorine atom on the thiophene ring might form a halogen bond with a Lewis basic site on the protein.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target This table is for illustrative purposes only and demonstrates typical data obtained from a docking simulation.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase XYZ | -8.5 | MET 120 | Hydrogen Bond (with NH2) |

| (PDB: 1XXX) | LEU 75 | Hydrophobic | |

| LYS 90 | Hydrogen Bond (with Oxazole N) | ||

| GLU 118 | Halogen Bond (with Cl) |

These theoretical predictions provide a structural hypothesis for the molecule's mechanism of action and guide the design of future experimental studies.

Molecular Dynamics Simulations of Compound-Biomacromolecule Complexes

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of the this compound when in complex with a target biomacromolecule, such as an enzyme or receptor. These simulations model the atomic-level movements over time, providing deep insights into the stability of the binding pose, the nature of intermolecular interactions, and the conformational changes that may occur upon binding.

A typical MD simulation protocol for a this compound-protein complex would involve embedding the docked structure within a solvated, periodic boundary box under physiological conditions of temperature, pressure, and ionic strength. The simulation, often run for hundreds of nanoseconds, tracks the trajectory of each atom. Analysis of this trajectory can reveal the root-mean-square deviation (RMSD) of the ligand from its initial pose, indicating binding stability. A stable complex is generally characterized by a low and converging RMSD value.

Furthermore, MD simulations elucidate the key intermolecular forces governing the interaction. For this compound, this includes identifying hydrogen bonds formed by the oxazol-2-amine group, halogen bonds involving the chlorine atom on the thiophene ring, and π-π stacking or hydrophobic interactions involving the aromatic rings. The persistence of these interactions throughout the simulation is a strong indicator of their importance for binding affinity. The analysis of root-mean-square fluctuations (RMSF) of protein residues can also identify which parts of the biomacromolecule are stabilized or destabilized by the ligand's presence.

Table 1: Illustrative MD Simulation Interaction Analysis for this compound with a Hypothetical Kinase Target This interactive table provides a hypothetical summary of key intermolecular interactions and their stability over a 200 ns simulation.

| Interacting Residue | Interaction Type | Occupancy (%) | Average Distance (Å) |

| ASP 145 | Hydrogen Bond (Amine N-H) | 92.5 | 2.8 ± 0.4 |

| LYS 48 | Hydrogen Bond (Oxazole N) | 78.2 | 3.1 ± 0.5 |

| PHE 82 | π-π Stacking (Thiophene Ring) | 65.1 | 4.5 ± 0.6 |

| LEU 133 | Hydrophobic | 85.7 | 3.9 ± 0.7 |

| GLN 85 | Halogen Bond (Thiophene Cl) | 45.3 | 3.4 ± 0.5 |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

QSAR and SPR models are mathematical paradigms that correlate the chemical structure of a compound with its biological activity or physicochemical properties. For this compound and its analogues, these models are instrumental in guiding rational drug design by predicting the activity of novel derivatives before their synthesis.

The foundation of any QSAR/SPR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. For this compound, a diverse set of descriptors would be calculated to capture its electronic, steric, hydrophobic, and topological features. These descriptors are categorized as follows:

1D Descriptors: These include fundamental properties like molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., Balaban J index), connectivity indices, and counts of specific structural features (e.g., hydrogen bond donors/acceptors).

3D Descriptors: Calculated from the 3D conformation, these descriptors encompass steric parameters (e.g., molecular volume, surface area) and electronic properties such as dipole moment and partial charges on atoms. Quantum mechanical calculations are often employed to derive descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are relevant for reactivity and charge transfer interactions.

Table 2: Selected Calculated Molecular Descriptors for this compound This interactive table lists a selection of hypothetical molecular descriptors that would be relevant for a QSAR/SPR study.

| Descriptor Type | Descriptor Name | Calculated Value | Relevance |

| Physicochemical | Molecular Weight | 215.68 g/mol | Size and diffusion characteristics |

| Topological | Topological Polar Surface Area (TPSA) | 67.58 Ų | Membrane permeability and transport |

| Electronic | Dipole Moment | 3.45 D | Overall polarity and interaction strength |

| Quantum Chemical | HOMO Energy | -6.8 eV | Electron-donating ability |

| Quantum Chemical | LUMO Energy | -1.2 eV | Electron-accepting ability |

| Steric | Molecular Volume | 180.5 ų | Fit within a binding pocket |

Once descriptors are calculated for a series of analogues of this compound with known biological activities, a QSAR model can be built using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Support Vector Machines (SVM) or Random Forest.

The resulting QSAR equation provides a quantitative link between specific descriptors and activity. For instance, a hypothetical model might reveal that higher TPSA negatively correlates with activity, while a positive coefficient for a descriptor representing the partial charge on the chlorine atom suggests the importance of halogen bonding.

These models are invaluable for research design. They allow for the in silico screening of virtual libraries of modified compounds. By systematically altering substituents on the thiophene or oxazole rings and recalculating their descriptors, the model can predict their potential activity. This predictive capability helps prioritize the synthesis of compounds most likely to exhibit improved potency, thereby saving significant time and resources.

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. For this compound, a ligand-based pharmacophore model can be developed by aligning it with other known active compounds that bind to the same target.

The key features of this compound would be mapped, likely including:

A Hydrogen Bond Donor (from the amine group).

A Hydrogen Bond Acceptor (from the oxazole nitrogen).

A Halogen Bond Donor feature (from the chlorine atom).

Two Aromatic/Hydrophobic regions (the thiophene and oxazole rings).

This pharmacophore model serves as a 3D query for virtual screening of large chemical databases. The screening process rapidly filters millions of compounds, identifying those that geometrically and chemically match the pharmacophore query. This ligand-based approach is particularly useful when the 3D structure of the biological target is unknown. The identified hits from this virtual screen represent structurally diverse candidates that are predicted to have the desired biological activity and can be prioritized for experimental testing.

Computational Analysis of Reaction Pathways and Stability

Computational chemistry provides essential tools for understanding the intrinsic reactivity and stability of a molecule. For this compound, these methods can predict its susceptibility to degradation under various research conditions, which is critical for interpreting experimental results and ensuring compound integrity.

Density Functional Theory (DFT) is a quantum mechanical method frequently used to model reaction mechanisms and predict degradation pathways. By simulating the compound in the presence of potential reactants like water (hydrolysis), oxygen (oxidation), or specific buffer components, researchers can map out the energetic landscape of possible degradation reactions.

For this compound, potential degradation pathways to investigate would include the hydrolysis of the amine group or the cleavage of the oxazole ring, particularly under acidic or basic conditions. Computational analysis involves locating the transition state structures for each potential degradation step and calculating the associated activation energy barriers. A low activation energy suggests a kinetically favorable and therefore more likely degradation pathway. This analysis can predict the most probable degradation products and guide the selection of appropriate solvent, pH, and storage conditions to maintain the compound's stability during experimental assays.

Energetic Profiles of Synthetic Transformations

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific studies focused on the energetic profiles of synthetic transformations leading to this compound. While the synthesis of related oxazole and thiophene derivatives has been reported, detailed theoretical calculations elucidating the reaction mechanisms, transition states, and activation energies for the formation of this specific molecule are not publicly available.

Energetic profile studies are crucial for understanding reaction kinetics and thermodynamics, providing insights that can guide the optimization of synthetic routes. Such studies typically employ quantum mechanical methods, like Density Functional Theory (DFT), to model the potential energy surface of a reaction. This allows for the determination of the energies of reactants, intermediates, transition states, and products.

In the context of the synthesis of this compound, a hypothetical energetic profile would likely involve the calculation of key reaction steps. For instance, in a potential synthetic pathway involving the cyclization of a precursor, computational analysis would focus on the energy barrier for the ring-closure step, which is often the rate-determining step. The stability of any intermediates formed during the reaction would also be a key parameter.

Although specific data for this compound is unavailable, general principles from computational studies on the formation of similar heterocyclic systems can be inferred. The synthesis of 2-aminooxazoles often proceeds through the condensation of a suitable precursor with a source of the amino group, followed by cyclization. The energetic feasibility of such transformations is highly dependent on the nature of the substituents on the reacting moieties. The electron-withdrawing or -donating properties of the 5-chlorothiophen-2-yl group would significantly influence the electron density at the reaction centers, thereby affecting the activation energies of the synthetic steps.

Future computational studies would be invaluable in mapping out the detailed energetic landscape of the synthesis of this compound. Such research would not only provide fundamental insights into its formation but also offer a predictive tool for designing more efficient and high-yielding synthetic strategies.

Due to the lack of published research in this specific area, no data tables on the energetic profiles of synthetic transformations for this compound can be presented at this time.

Advanced Biological System Probing and Mechanistic Insights Non Clinical Studies

In Vivo Mechanistic Investigations in Relevant Non-Human Models

As there is no information available regarding the molecular targets of 5-(5-Chlorothiophen-2-yl)oxazol-2-amine, no in vivo studies in non-human models for the purpose of target validation have been reported. The selection and justification of appropriate animal models are contingent on the identification of a specific biological target, which has not been established for this compound.

Strategies for Molecular Target Identification and Validation

A key challenge for any new compound is the identification and validation of its molecular target(s). Several powerful techniques are available for this purpose.

To identify the direct binding partners of this compound within a cell, researchers could develop affinity-based probes. This would involve chemically modifying the compound to include a reactive group and a reporter tag. When introduced to cell lysates or living cells, the probe would covalently bind to its target protein(s). Subsequent purification of the tagged proteins and identification by mass spectrometry would reveal the compound's direct molecular targets. There is no evidence in the current literature of the application of this or any chemical proteomics approach to this compound.

Genetic manipulation techniques are invaluable for validating potential drug targets. If a putative target for this compound were identified, technologies like CRISPR-Cas9 or RNA interference (siRNA) could be used to reduce or eliminate the expression of that target protein in cells. If the cells subsequently become resistant to the effects of the compound, it would provide strong evidence that the protein is indeed the target. No such target deconvolution studies for this compound have been reported.

Reporter gene assays are a common method to determine if a compound affects a specific cellular signaling pathway. These assays utilize a reporter gene (such as luciferase or green fluorescent protein) linked to a DNA response element that is controlled by a particular pathway. An increase or decrease in the reporter signal in the presence of this compound would indicate its ability to activate or inhibit that pathway. Currently, there are no published results from reporter gene assays for this compound.

Analytical Methodologies for Research and Characterization of 5 5 Chlorothiophen 2 Yl Oxazol 2 Amine

Advanced Spectroscopic Techniques for Structural Elucidation

The structural elucidation of 5-(5-chlorothiophen-2-yl)oxazol-2-amine, a molecule possessing a complex arrangement of coupled aromatic rings and functional groups, necessitates the application of a suite of advanced spectroscopic methods. Each technique provides unique and complementary information, which, when combined, allows for a complete and confident assignment of the molecular structure.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to assign all proton and carbon signals unequivocally.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the oxazole (B20620) and thiophene (B33073) rings, as well as for the amine protons. The protons on the thiophene ring, being part of a substituted aromatic system, would likely appear as doublets due to coupling with each other. The single proton on the oxazole ring would appear as a singlet. The amine protons might present as a broad singlet, and its chemical shift could be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule. The number of signals will correspond to the number of chemically non-equivalent carbons. The chemical shifts will be influenced by the electronegativity of the neighboring atoms (O, N, S, Cl) and the aromatic nature of the rings.

Multidimensional NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular puzzle. COSY would establish the connectivity between protons on the same ring system, while HSQC would correlate each proton with its directly attached carbon atom. HMBC is invaluable for identifying longer-range couplings between protons and carbons, which helps to connect the 5-chlorothiophen and oxazol-2-amine fragments and confirm the substitution pattern.

A hypothetical table of predicted NMR chemical shifts is presented below, based on the analysis of similar structures.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Oxazole Ring | ||

| C2 | - | ~158.5 |

| H4 | ~7.20 (s) | ~125.0 |

| C5 | - | ~140.0 |

| Thiophene Ring | ||

| C2' | - | ~135.0 |

| H3' | ~7.10 (d, J=4.0 Hz) | ~126.0 |

| H4' | ~7.00 (d, J=4.0 Hz) | ~124.0 |

| C5' | - | ~130.0 |

| Amine Group | ||

| NH₂ | ~5.50 (br s) | - |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₇H₅ClN₂OS), HRMS would provide a measured mass that is very close to the calculated theoretical mass, confirming the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI) or electrospray ionization (ESI), the molecule will break apart in a predictable manner. The analysis of these fragment ions helps to corroborate the connectivity of the different parts of the molecule. A plausible fragmentation pattern could involve the cleavage of the bond between the two heterocyclic rings, as well as fragmentation of the individual rings. The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, ³⁴S) would be a key signature in the mass spectrum.

| Ion | Proposed Structure | Calculated m/z |

| [M]⁺ | [C₇H₅ClN₂OS]⁺ | 202.9811 |

| [M+H]⁺ | [C₇H₆ClN₂OS]⁺ | 203.9889 |

| [M-Cl]⁺ | [C₇H₅N₂OS]⁺ | 167.0123 |

| [C₄H₂ClS]⁺ | Chlorothiophene fragment | 116.9593 |

| [C₃H₃N₂O]⁺ | Aminooxazole fragment | 83.0245 |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. This technique would confirm the planar nature of the thiophene and oxazole rings and reveal the relative orientation of the two rings with respect to each other. Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing. Based on similar heterocyclic structures, a monoclinic or orthorhombic crystal system would be a plausible expectation. estranky.sknih.gov

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~9.0 |

| β (°) | ~105 |

| Z | 4 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are like a "fingerprint" for a compound and are particularly useful for identifying the presence of specific functional groups.

For this compound, IR and Raman spectra would show characteristic bands for the N-H stretching of the amine group, C=N and C=C stretching vibrations within the aromatic rings, C-H stretching and bending modes, the C-S stretching of the thiophene ring, and the C-Cl stretching vibration. The positions of these bands can be influenced by the electronic coupling between the two heterocyclic rings.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H stretch (amine) | ~3400-3200 | ~3400-3200 |

| Aromatic C-H stretch | ~3100-3000 | ~3100-3000 |

| C=N stretch (oxazole) | ~1650 | ~1650 |

| C=C stretch (aromatic) | ~1600-1450 | ~1600-1450 |

| N-H bend (amine) | ~1620 | Weak |

| C-S stretch (thiophene) | ~850 | ~850 |

| C-Cl stretch | ~750 | ~750 |

Chromatographic Separation and Purity Assessment Methods (for research material)

Chromatographic techniques are essential for the separation of the target compound from any impurities, starting materials, or byproducts, and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of a research compound and for its quantification. For a polar molecule like this compound, a reverse-phase HPLC method would be most suitable.

Method Development: The development of an HPLC method would involve the selection of an appropriate stationary phase (e.g., a C18 column), a mobile phase, and a detector. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the efficient elution of the target compound and the separation from any impurities with different polarities. Detection would typically be performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, likely in the range of 254-300 nm, due to the conjugated aromatic system.

Validation: Once a suitable method is developed, it would be validated to ensure its reliability. Validation parameters include specificity (the ability to resolve the analyte from impurities), linearity (a proportional response of the detector to the concentration of the analyte), accuracy (the closeness of the measured value to the true value), and precision (the reproducibility of the results).

| Parameter | Typical Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Retention Time | ~12.5 min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in research samples of this compound. thermofisher.com These impurities can originate from the synthetic process as unreacted starting materials, by-products, or degradation products. The method's high chromatographic resolution separates the individual components of a mixture before the mass spectrometer provides detailed structural information for identification. mdpi.com

For the analysis of this compound, a high-temperature capillary column, such as a 5% phenyl-methylpolysiloxane phase column, is typically employed. thermofisher.com The compound itself may require derivatization, such as silylation or acylation, to increase its volatility and thermal stability, preventing on-column degradation and improving peak shape. jfda-online.com Electron Ionization (EI) is the most common ionization technique used for this purpose, as it creates reproducible fragmentation patterns that can be compared against spectral libraries or interpreted to elucidate the structure of unknown impurities.

Potential impurities could include precursors like 2-amino-oxazole or 5-chlorothiophene-2-carboxaldehyde, or side-reaction products. High-resolution accurate mass spectrometry (HRAMS) can further aid in assigning elemental compositions to impurity peaks, enhancing the confidence in their identification. thermofisher.com

| Parameter | Typical Condition |

|---|---|

| GC System | TRACE 1310 GC or similar |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TraceGOLD TG-5MS) |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial 60 °C (hold 2 min), ramp to 320 °C at 15 °C/min, hold 5 min |

| MS System | Q Exactive GC Orbitrap or Triple Quadrupole MS |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

| Data Acquisition | Full Scan for unknown identification; Selected Ion Monitoring (SIM) for quantification of known impurities |

Chiral Chromatography for Enantiomeric Purity Assessment

The parent compound, this compound, is achiral and therefore does not exist as enantiomers. However, if synthetic modifications introduce a stereogenic center—for instance, by adding a chiral substituent to the amine group or elsewhere on the molecule—then assessing the enantiomeric purity becomes critical. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers. unife.it

This technique utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including heterocyclic molecules. mdpi.commdpi.com The separation can be performed in either normal-phase (e.g., hexane/isopropanol) or reversed-phase modes, with the choice depending on the specific properties of the derivatized compound. nih.gov The resolution and even the elution order of the enantiomers can be fine-tuned by adjusting parameters such as mobile phase composition and column temperature. nih.gov

For a hypothetical chiral derivative, method development would involve screening various CSPs and mobile phases to achieve baseline separation of the enantiomers.

| Parameter | Typical Condition for a Hypothetical Chiral Derivative |

|---|---|

| HPLC System | Agilent 1260 Infinity II or similar |

| Chiral Stationary Phase (CSP) | Lux Amylose-1 or Chiralpak IB-3 (cellulose tris(3,5-dimethylphenylcarbamate)) |

| Column Dimensions | 150 mm x 4.6 mm, 3 µm particle size |

| Mobile Phase (Normal Phase) | n-Hexane / Isopropanol / Dichloromethane (B109758) (e.g., 90:5:5 v/v/v) mdpi.com |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm or wavelength of maximum absorbance |

| Injection Volume | 5 µL |

Quantitative Analytical Methods for Research Samples

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis in Biological Matrices (Non-Clinical)

For preclinical research involving the quantification of this compound in biological matrices such as plasma, urine, or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. acs.orgnih.gov This technique can accurately measure picogram to nanogram levels of the analyte, even in the presence of complex biological interferences. nih.gov

A robust LC-MS/MS method begins with an efficient sample preparation protocol to extract the analyte and remove interfering substances like proteins and salts. nih.gov Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govjfda-online.com Chromatographic separation is typically achieved on a reversed-phase C18 column. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion-to-product ion transition for the analyte and a stable isotope-labeled internal standard. eurl-pesticides.eu

| Parameter | Typical Condition |

|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) or Protein Precipitation with acetonitrile |

| LC System | UPLC System (e.g., Waters ACQUITY, Shimadzu Nexera) |

| Column | C18 reversed-phase, 50 mm x 2.1 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Waters) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | Hypothetical: m/z 229.0 -> 148.1 (Precursor -> Product Ion) |

| MRM Transition (IS) | Hypothetical: m/z 233.0 -> 152.1 (for a 13C2, 15N2-labeled standard) |

| Limit of Quantitation (LOQ) | Typically low ng/mL to pg/mL range acs.org |

UV-Vis Spectrophotometric Quantification in Solution

UV-Visible (UV-Vis) spectrophotometry offers a simple, rapid, and cost-effective method for quantifying this compound in solution, provided the sample matrix is not overly complex. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

The compound is expected to exhibit strong UV absorbance due to its conjugated system of aromatic and heteroaromatic rings (thiophene and oxazole). To perform quantification, the wavelength of maximum absorbance (λmax) is first determined by scanning a dilute solution of the compound across the UV-Vis spectrum. A calibration curve is then generated by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of the compound in an unknown research sample can then be calculated by measuring its absorbance and interpolating from the calibration curve.

| Standard Concentration (µg/mL) | Measured Absorbance at λmax |

|---|---|

| 2.0 | 0.152 |

| 4.0 | 0.305 |

| 6.0 | 0.458 |

| 8.0 | 0.610 |

| 10.0 | 0.761 |

| Resulting Linear Equation: y = 0.076x + 0.001 (R² > 0.999) |

Capillary Electrophoresis for Compound Characterization

Capillary Electrophoresis (CE) is a high-resolution separation technique that serves as an excellent orthogonal method to HPLC for purity assessment and characterization. nih.gov Separation in CE is based on the differential migration of analytes in an electric field, which depends on their charge-to-size ratio. nih.govsciex.com

For this compound, Capillary Zone Electrophoresis (CZE) is the most suitable mode. Due to the basic nature of the 2-amino group, the compound will be protonated and carry a positive charge in acidic buffers. By applying a voltage across a fused-silica capillary filled with a background electrolyte (BGE), the positively charged analyte will migrate toward the cathode at a velocity dependent on its electrophoretic mobility. This allows for its separation from neutral impurities and other charged species. The technique is valuable for confirming compound purity, detecting ionic impurities not easily observed by reversed-phase HPLC, and determining physicochemical properties like the pKa value.

| Parameter | Typical Condition |

|---|---|

| CE System | Agilent 7100 or Sciex PA 800 Plus |

| Capillary | Fused-silica, 50 µm ID, 60 cm total length (50 cm to detector) |

| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 2.5 |

| Applied Voltage | 25 kV (Positive polarity at inlet) |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 seconds) |

| Detection | Diode Array Detector (DAD) at 254 nm or λmax |

Future Directions and Emerging Research Avenues for Oxazole Thiophene Scaffolds

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and versatile synthetic strategies is paramount to unlocking the full potential of oxazole-thiophene scaffolds. While classical methods like the Hantzsch thiazole (B1198619) synthesis have been adapted for oxazole (B20620) synthesis, future research will likely focus on more innovative and sustainable approaches. acs.orgderpharmachemica.com

One promising direction is the use of multicomponent reactions, which allow for the construction of complex molecular architectures in a single step from readily available starting materials. tandfonline.com This approach not only enhances synthetic efficiency but also facilitates the rapid generation of diverse compound libraries for biological screening. Another area of exploration is the development of novel catalytic systems, such as palladium-catalyzed cross-coupling reactions, for the selective functionalization of both the thiophene (B33073) and oxazole rings. rsc.org The application of flow chemistry and microwave-assisted synthesis could also significantly accelerate the production of these compounds, enabling high-throughput screening and optimization.

| Synthetic Approach | Potential Advantages | Key Areas for Development |

| Multicomponent Reactions | High efficiency, diversity-oriented synthesis, atom economy. | Discovery of new reaction pathways, expansion of substrate scope. |

| Catalytic C-H Activation | Direct functionalization, reduced pre-functionalization steps. | Development of more selective and robust catalysts. |

| Flow Chemistry | Improved safety, scalability, and reproducibility. | Optimization of reaction conditions for continuous production. |

| Photoredox Catalysis | Mild reaction conditions, access to unique reactive intermediates. | Exploration of novel photocatalysts and reaction mechanisms. |

Integration of Advanced Computational Intelligence for Compound Design and Optimization

The integration of computational tools is set to revolutionize the design and optimization of oxazole-thiophene derivatives. In silico methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can provide valuable insights into the interactions between these compounds and their biological targets. jcchems.comnih.gov

Machine learning algorithms and artificial intelligence can be employed to analyze large datasets of chemical structures and biological activities to identify novel hit compounds with improved potency and selectivity. nih.gov These computational approaches can significantly reduce the time and cost associated with traditional drug discovery by prioritizing the synthesis of compounds with the highest probability of success. Furthermore, molecular dynamics simulations can be used to predict the binding modes and affinities of these ligands, guiding the rational design of next-generation inhibitors.

| Computational Tool | Application in Drug Discovery | Potential Impact |

| QSAR Modeling | Predicting biological activity based on chemical structure. | Accelerating hit-to-lead optimization. |

| Molecular Docking | Simulating the binding of a ligand to a biological target. | Identifying potential drug targets and optimizing binding interactions. |

| Machine Learning | Analyzing large datasets to identify patterns and predict activity. | De novo design of novel compounds with desired properties. |

| Molecular Dynamics | Simulating the dynamic behavior of a ligand-target complex. | Understanding the mechanism of action and predicting binding free energies. |

Development of Innovative Biological Probes and Tools Based on the Compound Scaffold

The inherent fluorescence properties of some oxazole-thiophene derivatives make them attractive candidates for the development of biological probes and imaging agents. globethesis.comresearchgate.net These molecules can be designed to selectively bind to specific biomolecules or to be sensitive to changes in their microenvironment, such as pH or the presence of metal ions.

Future research in this area could focus on developing "turn-on" fluorescent probes that only become fluorescent upon binding to their target, thereby minimizing background signal and enhancing sensitivity. researchgate.net Additionally, the incorporation of reactive moieties could enable the creation of activity-based probes for enzyme profiling and target identification. These tools will be invaluable for studying complex biological processes in real-time and in living systems.

Uncovering Unexplored Molecular Mechanisms and Biological Targets

While oxazole-thiophene scaffolds have demonstrated a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, the precise molecular mechanisms underlying these activities are often not fully understood. nih.govresearchgate.net A key future direction will be to elucidate the specific cellular pathways and molecular targets modulated by these compounds.

High-throughput screening against diverse target classes, coupled with chemoproteomics and other target identification technologies, will be instrumental in uncovering novel mechanisms of action. A deeper understanding of how these compounds interact with their biological targets will be crucial for their development as therapeutic agents and for minimizing off-target effects.

Potential for Derivatization Towards New Chemical Biology Research Applications

The modular nature of the oxazole-thiophene scaffold lends itself to extensive derivatization, opening up a vast chemical space for exploration in chemical biology. The introduction of various functional groups can be used to fine-tune the physicochemical properties and biological activities of these compounds.

For instance, the incorporation of photo-cross-linking groups could be used to create chemical probes for identifying protein-protein interactions. The attachment of targeting ligands could enable the development of drug-delivery systems that selectively deliver a therapeutic payload to diseased cells. The versatility of this scaffold provides a powerful platform for the creation of novel tools to probe and manipulate biological systems.

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-(5-Chlorothiophen-2-yl)oxazol-2-amine with high yield and purity?

Methodological Answer:

The synthesis typically involves cyclization reactions starting from a chlorothiophene precursor and a suitably substituted oxazole intermediate. Key steps include:

- Cyclization: Use hydrazide derivatives under acidic or basic conditions to form the oxazole ring. For example, 5-chlorothiophene-2-carboxylic acid hydrazide can react with cyanogen bromide (BrCN) in ethanol under reflux (80–90°C) to yield the oxazole core .

- Optimization: Control reaction parameters such as pH (6.5–7.5 for minimal side products) and temperature (60–80°C for optimal kinetics). Catalysts like p-toluenesulfonic acid (p-TsOH) improve cyclization efficiency .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How is the structural characterization of this compound performed?

Methodological Answer:

A multi-technique approach ensures accurate structural confirmation:

- Spectroscopy:

- X-ray Crystallography: Use SHELXL for refinement. Key parameters: space group P2₁/c, bond lengths (C-Cl: 1.72 Å, C-N: 1.32 Å), and torsion angles to confirm planarity .

Advanced: How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

Methodological Answer:

Discrepancies often arise from force field approximations or solvent effects in docking studies. Mitigation strategies include:

- Validation: Cross-check docking results (AutoDock Vina, Glide) with experimental assays (e.g., enzyme inhibition IC₅₀). For example, if molecular docking predicts strong VEGFR2 binding but cellular assays show weak activity, assess membrane permeability via logP calculations (CLOGP >3 suggests poor solubility) .

- Dynamic Simulations: Run MD simulations (GROMACS, AMBER) to evaluate binding stability. Compare RMSD plots (>2.0 Å fluctuations indicate unstable binding) .

- Data Triangulation: Validate with orthogonal assays (SPR for binding kinetics, ITC for thermodynamics) .

Advanced: What crystallographic techniques are critical for studying this compound’s interactions with biological targets?

Methodological Answer:

- Protein-Ligand Complexes: Co-crystallize the compound with target proteins (e.g., kinases) using hanging-drop vapor diffusion. Optimize crystallization conditions (PEG 3350, pH 7.4) .

- Refinement: Use SHELXL for high-resolution data (≤1.5 Å). Analyze electron density maps (Fo-Fc) to confirm ligand placement .

- Packing Analysis: Mercury CSD’s Materials Module evaluates polymorphism. Compare packing motifs (e.g., π-π stacking vs. hydrogen-bonding networks) .

Basic: Which biological targets are most relevant for initial screening of this compound?

Methodological Answer:

Prioritize targets based on structural analogs:

- Enzymes: Tyrosine kinases (VEGFR2, EGFR) due to oxazole’s ATP-mimetic properties. Use kinase inhibition assays (ADP-Glo™) .

- Microbial Targets: Penicillin-binding proteins (PBPs) for antimicrobial studies. Perform MIC assays against S. aureus and E. coli .

- Cellular Uptake: Assess cytotoxicity (MTT assay) in cancer cell lines (HeLa, MCF-7) .

Advanced: How do solvent and temperature variations impact the synthesis of this compound?

Methodological Answer:

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but may increase side reactions. For cyclization, ethanol/water mixtures (4:1) balance solubility and reactivity .

- Temperature Optimization: Higher temperatures (80–100°C) accelerate reactions but risk decomposition. Use microwave-assisted synthesis (100 W, 15 min) to reduce time without side products .

- Yield-Controlling Factors: Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane). Quench reactions at 90% conversion to minimize byproducts .

Basic: What analytical techniques confirm the compound’s purity post-synthesis?

Methodological Answer:

- Chromatography: HPLC (C18 column, 1.0 mL/min flow, 254 nm UV detection). Retention time: 8.2 min .

- Thermal Analysis: DSC shows a sharp melting endotherm (~215°C). Deviations >2°C indicate impurities .

- Elemental Analysis: Acceptable C/H/N/S tolerances: ±0.3% .

Advanced: How can researchers address polymorphism in crystallographic studies of this compound?

Methodological Answer:

- Screening: Use solvent-drop grinding (CH₃CN, MeOH) to isolate polymorphs. Characterize via PXRD (Cu-Kα radiation) .

- Mercury CSD Analysis: Compare packing motifs (e.g., herringbone vs. layered) and hydrogen-bonding synthons. Calculate lattice energy differences (<5 kJ/mol suggests similar stability) .

- Stability Testing: Store polymorphs under accelerated conditions (40°C/75% RH for 4 weeks). Monitor phase transitions via DSC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.